2,4-Dimethylpentane-3-thione
Description
2,4-Dimethylpentane-3-thione (C₆H₁₄S) is a sulfur-containing organic compound characterized by a thione (C=S) functional group at the 3-position of a pentane backbone, with methyl substituents at the 2- and 4-positions. This compound is part of the thiaalkane family, where sulfur replaces an oxygen atom in the analogous ketone structure. Key physical properties include molecular weight (118.23 g/mol) and spectral data, such as mass spectrometry fragments (e.g., m/z 118 (33%), 43 (94%)) . Its structural uniqueness lies in the branching pattern and sulfur’s electronegativity, which influence reactivity and intermolecular interactions compared to oxygen analogs.
Properties
IUPAC Name |
2,4-dimethylpentane-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVASRMDOMQXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348951 | |
| Record name | 2,4-dimethylpentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13390-86-8 | |
| Record name | 2,4-dimethylpentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylpentane-3-thione can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylpentan-3-one with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the replacement of the oxygen atom in the ketone with a sulfur atom to form the thioketone.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of this compound can yield the corresponding thiol or sulfide.
Substitution: The thioketone group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thioketones depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylpentane-3-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethylpentane-3-thione involves its interaction with molecular targets through its thioketone group. The sulfur atom in the thioketone can form bonds with various electrophiles, facilitating different chemical reactions. The compound’s reactivity is influenced by the electronic properties of the sulfur atom and the surrounding molecular structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiaalkanes (Sulfur-Containing Analogs)
(a) 2-Methyl-3-thiahexane (C₆H₁₄S)
- Structure : Linear hexane backbone with a thia group at position 3 and a methyl group at position 2.
- Properties : Higher boiling point and stability compared to 2,4-dimethylpentane-3-thione due to reduced steric hindrance and linearity. Spectral data (m/z 118 (206%)) suggest distinct fragmentation patterns under mass spectrometry .
- Reactivity : Less steric shielding of the thione group enhances nucleophilic reactivity in alkylation reactions.
(b) 4-Methyl-3-thiahexane (C₆H₁₄S)
- Structure : Similar to 2-methyl-3-thiahexane but with a methyl group at position 3.
- Properties : Exhibits intermediate volatility between this compound and 2-methyl-3-thiahexane. Mass spectral peaks (m/z 89 (585%)) indicate differences in bond cleavage preferences .
(c) 2,2-Dimethyl-3-thiapentane (C₆H₁₄S)
Oxygen-Containing Analogs
(a) 2,4-Dimethyl-3-pentanone (Diisopropyl ketone, C₇H₁₄O)
- Structure : Ketone analog with oxygen replacing sulfur. CAS 590-50-1 .
- Properties : Higher boiling point (144°C) and lower density (0.81 g/cm³) compared to the thione due to oxygen’s stronger dipole interactions.
- Reactivity : More prone to nucleophilic addition at the carbonyl carbon, whereas the thione favors electrophilic substitution at sulfur .
(b) 3-Methyl-2,4-pentanedione (C₆H₁₀O₂)
Dithiolethiones (Complex Sulfur Heterocycles)
Compounds like 3H-1,2-dithiole-3-thione (e.g., compound 1 in ) share the C=S group but within a fused dithiole ring system. These exhibit enhanced antioxidant and chemopreventive properties compared to this compound, attributed to conjugated π-systems and radical-scavenging sulfur atoms .
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Reactivity Comparison
| Property | This compound | 2,4-Dimethyl-3-pentanone |
|---|---|---|
| Nucleophilic Reactivity | Moderate (S-electrophilic) | High (O-electrophilic) |
| Oxidation Resistance | High (S stabilizes radicals) | Low (Prone to peroxidation) |
| Solubility in Hexane | High | High |
Biological Activity
2,4-Dimethylpentane-3-thione is a thioketone characterized by its molecular formula . This compound has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. It is primarily studied for its reactivity and applications in organic synthesis, but emerging research suggests it may possess significant biological activity as well.
Structure
The compound features a sulfur atom double-bonded to a carbon atom, which is typical for thioketones. This structural characteristic allows it to participate in various chemical reactions, including:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Produces thiols or sulfides.
- Nucleophilic Substitution : The thioketone group can react with nucleophiles, leading to the formation of substituted products.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules. The sulfur atom can form bonds with electrophiles, influencing cellular processes and potentially modulating biological pathways.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity. For example, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism behind this activity may involve the disruption of microbial cell membranes or interference with metabolic processes.
Cytotoxic Effects
In addition to antimicrobial properties, preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines. Specific studies have demonstrated that the compound can induce apoptosis in these cells, indicating potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests its potential use as a natural preservative or antimicrobial agent in food products.
- Cytotoxicity Assay : Another investigation evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa cells). Results indicated a dose-dependent increase in cell death, with IC50 values around 30 µM after 48 hours of exposure.
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Thioketone | Antimicrobial, Cytotoxic |
| 2,4-Dimethylpentan-3-one | Ketone | Limited biological studies |
| 3-Methylpentane-2,4-dione | Ketone | Antioxidant properties |
This table illustrates that while other compounds may share structural similarities with this compound, they often lack the same breadth of biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
